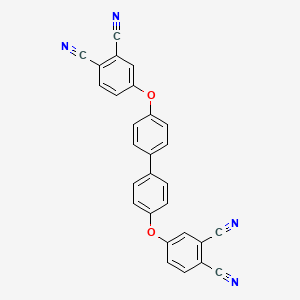
4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Overview
Description
4,4’-Bis(3,4-dicyanophenoxy)biphenyl is an organic compound with the molecular formula C28H14N4O2. It is a member of the phthalonitrile family, known for its high thermal stability and mechanical properties. This compound is often used in the production of high-performance polymers and materials, particularly in applications requiring resistance to high temperatures and harsh environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3,4-dicyanophenoxy)biphenyl typically involves the reaction of 4-nitrophthalonitrile with biphenol in the presence of anhydrous potassium carbonate as a catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(3,4-dicyanophenoxy)biphenyl undergoes several types of chemical reactions, including:
Polymerization: When heated with small amounts of aromatic amines or amidine salts, it forms highly crosslinked polytriazine polymers.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with amines, to form various derivatives.
Common Reagents and Conditions
Aromatic Amines: Used in polymerization reactions to form crosslinked structures.
Anhydrous Potassium Carbonate: Acts as a catalyst in the synthesis of the compound.
Dimethyl Sulfoxide (DMSO): Common solvent used in the synthesis process.
Major Products
Scientific Research Applications
4,4’-Bis(3,4-dicyanophenoxy)biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4,4’-Bis(3,4-dicyanophenoxy)biphenyl involves its ability to form highly crosslinked polymer networks. When heated with aromatic amines or amidine salts, the compound undergoes polymerization to form polytriazine structures. These polymers exhibit exceptional thermal stability and mechanical properties, making them suitable for high-temperature applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative, but with different substituents, leading to different properties and applications.
1,3-Bis(3-aminophenoxy)benzene: Often used in combination with 4,4’-Bis(3,4-dicyanophenoxy)biphenyl in polymerization reactions.
Uniqueness
4,4’-Bis(3,4-dicyanophenoxy)biphenyl is unique due to its ability to form highly crosslinked polytriazine polymers with exceptional thermal stability and mechanical strength. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
Properties
IUPAC Name |
4-[4-[4-(3,4-dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O2/c29-15-21-5-11-27(13-23(21)17-31)33-25-7-1-19(2-8-25)20-3-9-26(10-4-20)34-28-12-6-22(16-30)24(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQXFKBSPSLVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77810-24-3 | |
| Details | Compound: 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer | |
| Record name | 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80348311 | |
| Record name | 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38791-69-4 | |
| Record name | 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



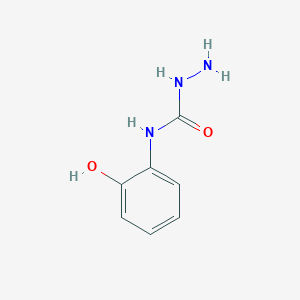

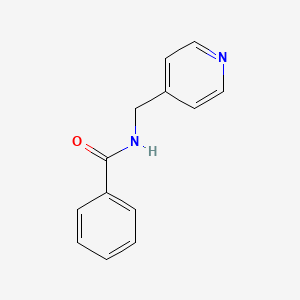
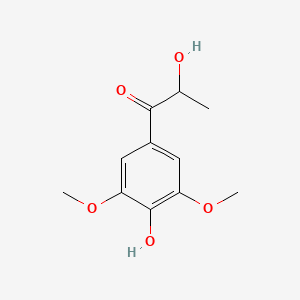




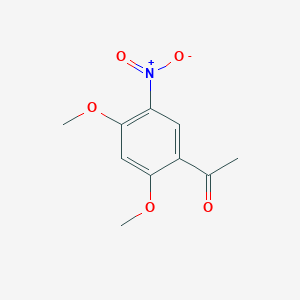
![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)

